N-Demethylansamitocin P 3

Description

Overview of Maytansinoid Natural Products and the Ansamycin (B12435341) Class

Maytansinoids are a class of natural products with significant antitumor properties. nih.govresearchgate.net They belong to the larger family of ansamycins, which are characterized by a unique ansa-macrocyclic structure, consisting of an aromatic moiety bridged by an aliphatic chain. nih.govacademie-sciences.fr

Historical Discovery and Classification within Ansamycins

The discovery of maytansine (B1676224) in 1972 from the plant Maytenus serrata marked the beginning of extensive research into this class of compounds. researchgate.netadcreview.com Subsequently, a group of structurally related compounds, the ansamitocins, were isolated from the actinomycete Actinosynnema pretiosum. researchgate.netacademie-sciences.fr These microbial-derived maytansinoids, including Ansamitocin P-3, share the characteristic 19-membered ansa-macrolide structure attached to a chlorinated benzene (B151609) ring chromophore. nih.govacademie-sciences.fr This discovery was significant as it provided a microbial source for these potent compounds, facilitating further investigation and development. researchgate.net

Biosynthetic Lineage within the Ansamitocin Series

The biosynthesis of ansamitocins is a complex process involving a polyketide synthase (PKS) pathway followed by a series of post-PKS modifications. pnas.orgnih.gov The initial product, proansamitocin (B1237151), undergoes several enzymatic transformations, including halogenation, carbamoylation, methylation, epoxidation, and esterification, to yield the final ansamitocin products. pnas.org N-Demethylansamitocin P 3 (also referred to as PND-3) emerges as a direct precursor to Ansamitocin P-3 in this intricate biosynthetic grid. mdpi.comresearchgate.net

N-Demethylansamitocin P 3: Significance as a Biosynthetic Intermediate and Research Target

N-Demethylansamitocin P 3 holds a pivotal position in the ansamitocin biosynthetic pathway, making it a key target for research aimed at understanding and improving the production of Ansamitocin P-3.

Structural Relationship to Ansamitocin P-3 and Other Analogs

The primary structural difference between N-Demethylansamitocin P 3 and Ansamitocin P-3 lies in the absence of a methyl group on the nitrogen atom of the macrolactam ring in the former. mdpi.comcapes.gov.br This N-demethylated analog is the immediate substrate for the N-methyltransferase enzyme, Asm10, which catalyzes the final methylation step to produce Ansamitocin P-3, using S-adenosyl-L-methionine (AdoMet) as the methyl donor. pnas.orgmdpi.com

Key Structural Analogs of N-Demethylansamitocin P 3

| Compound Name | Key Structural Difference from N-Demethylansamitocin P 3 |

|---|---|

| Ansamitocin P-3 | Methyl group on the macrolactam nitrogen |

| Ansamitocinoside P-3 (AGP-3) | Glucose unit attached to the macrolactam nitrogen |

| 20-O-Demethylansamitocin P-3 | Lacks a methyl group at the C-20 oxygen |

Foundational Research Contributions and Current Academic Trajectories

Current research trajectories involve genetic engineering of the producing organism, Actinosynnema pretiosum. plos.orgnih.gov Strategies include the inactivation of genes encoding competing enzymes, such as the N-glycosyltransferase Asm25, to channel more of the N-Demethylansamitocin P 3 precursor towards the formation of Ansamitocin P-3. researchgate.netplos.orgnih.gov These studies have demonstrated that knocking out the asm25 gene can significantly increase the production of Ansamitocin P-3. plos.orgnih.gov

Methodological Frameworks in N-Demethylansamitocin P 3 Investigations

The study of N-Demethylansamitocin P 3 and its role in the ansamitocin pathway employs a range of methodologies:

Microbial Fermentation and Conversion: Strains of actinomycetes, such as Actinosynnema pretiosum and Streptomyces species, are cultured to produce and convert ansamitocins. mdpi.comcapes.gov.brnih.gov

Chromatographic Separation and Purification: High-Performance Liquid Chromatography (HPLC) is a key technique used to separate and quantify N-Demethylansamitocin P 3 and other ansamitocin analogs from fermentation broths. plos.org

Spectroscopic and Spectrometric Analysis: Techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the chemical structures of these compounds.

Genetic Engineering: Techniques such as CRISPR-Cas9-guided gene editing are employed to inactivate or overexpress specific genes in the biosynthetic pathway to study their function and improve product yields. plos.orgnih.gov

Metabolomic and Transcriptomic Analysis: These "omics" approaches provide a broader view of the metabolic network and gene expression profiles, helping to identify bottlenecks and regulatory mechanisms in the biosynthesis of ansamitocins. researchgate.net

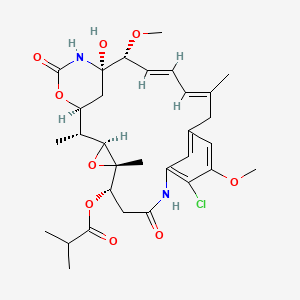

Structure

3D Structure

Propriétés

Numéro CAS |

77353-69-6 |

|---|---|

Formule moléculaire |

C31H41ClN2O9 |

Poids moléculaire |

621.1 g/mol |

Nom IUPAC |

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,16-trimethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate |

InChI |

InChI=1S/C31H41ClN2O9/c1-16(2)28(36)42-24-14-25(35)33-20-12-19(13-21(39-6)26(20)32)11-17(3)9-8-10-23(40-7)31(38)15-22(41-29(37)34-31)18(4)27-30(24,5)43-27/h8-10,12-13,16,18,22-24,27,38H,11,14-15H2,1-7H3,(H,33,35)(H,34,37)/b10-8-,17-9-/t18-,22+,23-,24+,27+,30+,31+/m1/s1 |

Clé InChI |

BOYNDXJJKZMFBK-AJWAOHEYSA-N |

SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)NC(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)OC)(NC(=O)O2)O |

SMILES isomérique |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)NC(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)C(C)C)\C)OC)(NC(=O)O2)O |

SMILES canonique |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)NC(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)OC)(NC(=O)O2)O |

Autres numéros CAS |

77353-69-6 |

Origine du produit |

United States |

Origin and Derivation Methodologies for N Demethylansamitocin P 3

Microbial Production and Strain-Specific Cultivation

Identification of Producing Microorganisms and Specific Strains

N-Demethylansamitocin P 3 is a derivative of ansamitocin P-3, a potent antitumor agent. nih.gov The primary microbial source for ansamitocins is the actinomycete Actinosynnema pretiosum. academie-sciences.fr Several strains of this bacterium, including Actinosynnema pretiosum ssp. auranticum ATCC 31565, are known producers of ansamitocins. nih.govplos.org

N-Demethylansamitocin P 3 can also be produced through the microbial conversion of ansamitocin P-3 by other microorganisms. For instance, Streptomyces minutiscleroticus IFO 13361 has been identified as capable of converting ansamitocin P-3 into N-demethylansamitocin P-3. medchemexpress.comcapes.gov.br This bioconversion is part of a broader screening of bacteria, actinomycetes, yeasts, and fungi, which revealed that many strains, particularly actinomycetes, can modify the structure of ansamitocins. capes.gov.br

Table 1: Microorganisms Involved in N-Demethylansamitocin P 3 Production

| Microorganism | Role | Reference |

|---|---|---|

| Actinosynnema pretiosum | Primary producer of ansamitocins, including the precursor to N-Demethylansamitocin P 3. | academie-sciences.fr |

| Actinosynnema pretiosum ssp. auranticum ATCC 31565 | Specific strain used for ansamitocin production. | nih.govplos.org |

Fermentation and Bioprocess Parameters for Derivation

The production of N-Demethylansamitocin P 3, either directly or through its precursor ansamitocin P-3, is heavily reliant on optimized fermentation processes. The fermentation of Actinosynnema pretiosum is the most common method for obtaining ansamitocins. academie-sciences.fracademie-sciences.fr This process involves submerged culture conditions in bioreactors where various physical and chemical parameters are controlled to maximize yield. uab.cat

Key fermentation parameters that are optimized include the composition of the culture medium, temperature, pH, and aeration. uab.catjmb.or.krjmb.or.kr For instance, studies have shown that the concentrations of carbon and nitrogen sources such as dextrin, maltose, cotton seed flour, and yeast extract significantly impact the production of ansamitocin P-3. jmb.or.kr One optimization study found the ideal concentrations to be 6.0% dextrin, 3.0% maltose, 0.53% cotton seed flour, and 0.45% yeast extract, which resulted in a 15-fold increase in ansamitocin P-3 titer compared to an unoptimized medium. jmb.or.kr Another study identified cane molasses, glycerol (B35011), and cold-pressed soybean powder as cost-effective substrates for enhancing production. researchgate.net The addition of oxygen vectors, like soybean oil, has also been explored to improve yield by enhancing oxygen supply during fermentation. nih.gov

The fermentation process for Actinosynnema pretiosum typically lasts for several days, with samples regularly analyzed to monitor the production of the desired compounds. researchgate.netplos.org For example, one protocol involves a seed culture grown for 60 hours, which is then transferred to a larger fermentation medium and cultured for 9 days. plos.org

Biotechnological Approaches for Enhanced Accumulation

Mutational Biosynthesis Strategies for Derivative Accumulation

Mutational biosynthesis, or "mutasynthesis," is a powerful technique used to generate novel derivatives of natural products. This strategy involves using a mutant strain of a producing organism that is blocked in the biosynthesis of a key precursor. uni-hannover.de By feeding structural analogs of this precursor, known as mutasynthons, to the culture, new metabolites can be produced. uni-hannover.de

In the context of ansamitocins, researchers have utilized mutant strains of Actinosynnema pretiosum that are blocked in the production of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). uni-hannover.deresearchgate.net Feeding these AHBA-blocked mutants with various aminobenzoic acid derivatives has led to the production of a spectrum of new ansamitocin analogs. uni-hannover.de This approach not only generates novel compounds but also provides insights into the flexibility and substrate specificity of the biosynthetic enzymes involved in the ansamitocin pathway. uni-hannover.de For example, a multi-blocked mutant strain of Actinosynnema pretiosum (ΔAHBA and Δasm12, asm21) has been successfully used for the mutasynthetic production of new proansamitocin (B1237151) derivatives. uni-hannover.de

Genetic Engineering for Precursor Diversion and Yield Enhancement

One key target for genetic modification is the asm25 gene in Actinosynnema pretiosum. This gene encodes an N-glycosyltransferase that competes with the biosynthesis of ansamitocin P-3 by converting the common precursor, N-demethylansamitocin P-3 (PND-3), into ansamitocinosides P-3 (AGP-3). plos.orgplos.orgnih.gov By inactivating or "knocking out" the asm25 gene using CRISPR-Cas9 technology, researchers have successfully redirected the metabolic pathway towards the synthesis of ansamitocin P-3. nih.govplos.orgplos.org This modification has been shown to more than double the yield of ansamitocin P-3. nih.govplos.org

Another strategy involves increasing the supply of precursors for the polyketide synthase (PKS) machinery. The biosynthesis of the ansamitocin backbone requires specific extender units, and enhancing their availability can boost production. nih.gov For example, knocking in bidirectional promoters has been used to upregulate the transcription of genes involved in the biosynthesis of the methoxymalonyl-acyl carrier protein (MM-ACP), a key extender unit. nih.gov This approach has led to a 30-50% increase in ansamitocin P-3 yields. nih.gov Furthermore, the deletion of competing PKS gene clusters has also been shown to improve the production of ansamitocin P-3 by increasing the pool of intracellular triacylglycerol (TAG), which serves as a source of essential precursors. nih.gov

Overexpression of key biosynthetic genes is another effective strategy. For instance, overexpressing asmUdpg and asm13-17 in a mutant strain of A. pretiosum resulted in a 60% increase in AP-3 production, reaching a titer of 582.7 mg/L. nih.gov Additionally, since the N-methylation of PND-3 to AP-3, catalyzed by the enzyme Asm10, is a rate-limiting step, overexpressing the asm10 gene can help to overcome this bottleneck. mdpi.comresearchgate.netresearchgate.net

Table 2: Genetic Engineering Strategies for Enhanced Ansamitocin Production

| Genetic Target/Strategy | Effect | Outcome | Reference |

|---|---|---|---|

| Inactivation of asm25 | Prevents conversion of PND-3 to AGP-3. | Increased yield of ansamitocin P-3. | plos.orgplos.orgnih.gov |

| Knock-in of bidirectional promoters | Upregulates genes for MM-ACP biosynthesis. | Increased supply of PKS extender units, leading to higher AP-3 yield. | nih.gov |

| Deletion of competing PKS gene clusters | Increases intracellular TAG pool. | Improved supply of precursors for ansamitocin biosynthesis. | nih.gov |

| Overexpression of asmUdpg and asm13-17 | Increases levels of key biosynthetic enzymes. | Significantly increased AP-3 production. | nih.gov |

Isolation and Purification Techniques for Research-Grade Material

The isolation and purification of N-Demethylansamitocin P 3 and other ansamitocins from fermentation broths are crucial for obtaining material suitable for research and further applications. The process typically begins with the extraction of the whole fermentation broth using an organic solvent such as ethyl acetate. jmb.or.kr

The crude extract is then subjected to various chromatographic techniques to separate the different components. High-performance liquid chromatography (HPLC) with a reverse-phase column (e.g., C18) is a commonly used method for both the analysis and purification of ansamitocins. jmb.or.krnih.gov The separation is achieved by using a mobile phase, often a mixture of methanol (B129727) and water, and detection is typically carried out using a UV detector at a specific wavelength, such as 254 nm. jmb.or.krnih.gov

For obtaining highly purified, research-grade material, a series of chromatographic steps may be employed. This can include techniques like column chromatography with different stationary phases and high-pressure liquid chromatography (HPLC). nih.gov The final purified product's identity and purity are confirmed using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. uni-hannover.de

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N-Demethylansamitocin P 3 |

| Ansamitocin P-3 |

| N-demethyl-AP-3 (PND-3) |

| Ansamitocinosides P-3 (AGP-3) |

| 3-amino-5-hydroxybenzoic acid (AHBA) |

| Proansamitocin |

| Methoxymalonyl-acyl carrier protein (MM-ACP) |

Biosynthetic Pathways and Metabolic Engineering of N Demethylansamitocin P 3

Elucidation of Polyketide Synthase (PKS) Assembly

The foundation of the N-demethylansamitocin P 3 molecule is a complex polyketide chain, the assembly of which is orchestrated by a multi-enzyme complex known as a type I polyketide synthase (PKS).

Characterization of Core Biosynthetic Gene Clusters (e.g., asmA-D gene cluster)

The genetic blueprint for ansamitocin biosynthesis in the bacterium Actinosynnema pretiosum is primarily encoded within a large biosynthetic gene cluster. nih.govpnas.org A pivotal discovery was the identification of four large type I polyketide synthase genes, designated asmA, asmB, asmC, and asmD. nih.govpnas.org Together, these genes encode a modular enzyme system responsible for the step-by-step assembly of the ansamitocin polyketide backbone. nih.govpnas.org

The process is initiated by the activation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). pnas.orgnih.gov The PKS machinery then catalyzes seven rounds of chain elongation, incorporating specific building blocks in a precise sequence. nih.gov The asmA-D genes encode seven extension modules, each containing the necessary enzymatic domains for one cycle of elongation and modification. pnas.orgresearchgate.net The arrangement of these modules is colinear with the order of their function in the biosynthetic assembly line. pnas.org

Interestingly, the genes responsible for the biosynthesis of the AHBA starter unit are dispersed in two separate regions of the A. pretiosum genome, a rare occurrence in actinomycetes. nih.gov This discovery has been crucial for understanding the complete biosynthetic pathway and for developing strategies for genetic engineering. nih.govwashington.edu

| Gene(s) | Encoded Enzyme/Function | Role in Biosynthesis |

| asmA-D | Type I Polyketide Synthase (PKS) | Catalyze the assembly of the ansamitocin polyketide backbone from the AHBA starter unit and extender units. nih.govpnas.org |

| asm9 | Downloading enzyme | Involved in the termination and release of the completed polyketide chain. pnas.org |

| asm22-24, asm43-45, asm47 | AHBA synthase components | Responsible for the biosynthesis of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit. nih.govpnas.org |

Precursor Supply and Metabolic Flux Analysis

The production rate of N-demethylansamitocin P 3 is not only dependent on the efficiency of the PKS but also on the availability of its precursor molecules. nih.gov The biosynthesis requires a steady supply of the AHBA starter unit and specific extender units: three molecules of malonyl-CoA, three of methylmalonyl-CoA, and one of methoxymalonyl-acyl carrier protein (MM-ACP). nih.govresearchgate.net

Metabolic flux analysis, a powerful technique for quantifying the flow of metabolites through cellular pathways, has been employed to understand and optimize the supply of these precursors. mdpi.comd-nb.infomdpi.com Studies have shown that enhancing the precursor supply can significantly increase the yield of ansamitocins. nih.gov For instance, research has focused on improving the intracellular pool of triacylglycerol (TAG), which can serve as a source for the essential precursors. nih.gov

Furthermore, the supply of the unusual "glycolate" extender unit, derived from methoxymalonyl-ACP, has been identified as a potential bottleneck in the biosynthesis. nih.gov Engineering strategies, such as the overexpression of genes involved in the MM-ACP biosynthetic pathway (asm13-17), have been shown to increase the production of ansamitocin P-3. nih.gov These findings highlight the importance of a holistic approach that considers both the core biosynthetic machinery and the upstream metabolic pathways that feed it. researchgate.net

Post-PKS Modification Enzymology

Once the polyketide backbone is assembled by the PKS, it undergoes a series of crucial enzymatic modifications, known as tailoring reactions, to yield the final N-demethylansamitocin P 3 molecule and its subsequent conversion to ansamitocin P-3. nih.govpnas.org These reactions are catalyzed by a suite of "post-PKS" enzymes encoded within the ansamitocin gene cluster.

Role of N-Glycosyltransferases (e.g., Asm25) in Competing Pathways

A fascinating aspect of ansamitocin biosynthesis is the presence of a competing pathway involving N-glycosylation. nih.govresearchgate.net The enzyme Asm25, an N-glycosyltransferase, can divert the biosynthetic intermediate N-demethylansamitocin P-3 away from the main pathway leading to ansamitocin P-3. researchgate.netresearchgate.netmdpi.com Asm25 catalyzes the attachment of a β-D-glucosyl group to the macrolactam amide nitrogen of N-demethylansamitocins, forming ansamitocinosides. researchgate.netresearchgate.net

| Enzyme | Gene | Substrate | Product | Function |

| Asm25 | asm25 | N-demethylansamitocin P-3, UDP-Glucose | Ansamitocinoside P-3 | Catalyzes N-glycosylation, a competing reaction to N-methylation. researchgate.netresearchgate.net |

Function of N-Methyltransferases (e.g., Asm10) in Downstream Conversions

The final and crucial step in the conversion of N-demethylansamitocin P 3 to ansamitocin P-3 is the methylation of the amide nitrogen within the macrolactam ring. nih.govnih.gov This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase, Asm10. nih.govnih.gov

Gene inactivation and complementation experiments have unequivocally demonstrated that asm10 is responsible for this N-methylation. nih.govnih.gov The deletion of asm10 results in the accumulation of N-demethylansamitocin P-3. researchgate.net Biochemical characterization of Asm10 has revealed its substrate flexibility, as it can also methylate other N-desmethyl ansamycins. nih.govnih.gov Site-directed mutagenesis studies have identified key amino acid residues, such as Asp154 and Leu155, that are essential for its catalytic activity, likely through their involvement in binding the SAM cofactor. nih.govnih.gov

| Enzyme | Gene | Substrate | Product | Function |

| Asm10 | asm10 | N-demethylansamitocin P-3, S-adenosyl-L-methionine (SAM) | Ansamitocin P-3 | Catalyzes the final N-methylation step in ansamitocin P-3 biosynthesis. nih.govnih.gov |

Other Tailoring Enzymes Involved in Derivatization

Beyond N-methylation and N-glycosylation, a number of other tailoring enzymes are involved in the post-PKS modification of the proansamitocin (B1237151) core, leading to the diversity of naturally occurring ansamitocins. nih.govpnas.org These enzymes include methyltransferases, an epoxidase, a halogenase, and an acyltransferase. nih.govpnas.org

For instance, three methyltransferase genes, asm7, asm10, and asm17, have been identified. pnas.org Asm7 is believed to be responsible for either the N-methylation or the C-20 O-methylation, while Asm17 is assigned to the O-methylation at C-10. pnas.orgresearchgate.net An epoxidation at the C-4/C-5 position is thought to be catalyzed by Asm30 or potentially Asm11. pnas.org The asm19 gene encodes an acyltransferase responsible for attaching the isobutyryl side chain at the C-3 position, a modification that is essential for the biological activity of ansamitocins. pnas.orgacs.org Inactivation of asm19 leads to the accumulation of N-desmethyl-4,5-desepoxymaytansinol, indicating that this acylation occurs before the final epoxidation and N-methylation steps. pnas.orgacs.org

These tailoring enzymes work in a coordinated fashion to produce the final, biologically active ansamitocin molecules. Understanding their specific roles and the sequence of their actions is critical for the rational design of metabolic engineering strategies aimed at producing novel and more potent ansamitocin derivatives.

Rational Metabolic Engineering for Improved Production and Analog Generation

Rational metabolic engineering of the N-Demethylansamitocin P 3 producer, Actinosynnema pretiosum, offers a targeted approach to enhance its production and generate novel analogs. This involves the deliberate modification of metabolic pathways based on a thorough understanding of the biosynthetic process.

Gene Knockout and Overexpression Strategies (e.g., asm25 inactivation)

A key strategy in the metabolic engineering of A. pretiosum is the manipulation of genes involved in the biosynthesis of ansamitocins. This includes both knocking out genes that divert precursors to unwanted byproducts and overexpressing genes that enhance the flux towards the desired compound. nih.govnih.gov

A significant breakthrough has been the inactivation of the asm25 gene. nih.govnih.govnih.gov This gene encodes an N-glycosyltransferase responsible for the N-glycosylation of N-demethylansamitocins (PNDs), including N-Demethylansamitocin P 3 (PND-3). nih.govnih.gov This process competes with the N-methylation step that converts PND-3 into ansamitocin P-3 (AP-3), catalyzed by the enzyme Asm10. nih.govmdpi.com By inactivating asm25, the metabolic flux is redirected away from the production of the byproduct ansamitocinoside P-3 (AGP-3) and towards the synthesis of AP-3. nih.govnih.gov This strategy has been shown to more than double the yield of AP-3. nih.govnih.gov

Conversely, overexpressing key biosynthetic genes can also significantly boost production. For instance, the overexpression of the asmUdpg gene and the gene cluster asm13-17 in a mutant strain of A. pretiosum led to a 60% increase in AP-3 production, reaching a titer of 582.7 mg/L in shake flasks. nih.gov The asmUdpg gene is involved in providing the 3-amino-5-hydroxybenzoic acid (AHBA) precursor, while asm13-17 is responsible for the supply of the unusual glycolate (B3277807) unit. nih.gov Overexpression of asm13-17 alone enhanced the accumulation of AP-3 by 1.94-fold. nih.govdntb.gov.ua

Another approach involves the overexpression of the N-methyltransferase gene asm10. When ansa30, a gene encoding a competing glycosyltransferase, was inactivated, a 66% increase in AP-3 titer was observed, but with an accumulation of PND-3, indicating that N-methylation is a rate-limiting step. researchgate.net Subsequent overexpression of asm10 in this mutant resulted in a 93% increase in AP-3 production and a corresponding 92% decrease in PND-3 levels. researchgate.netresearchgate.net

These genetic manipulations highlight the effectiveness of rational engineering in optimizing the metabolic pathways for enhanced production of ansamitocins.

Table 1: Impact of Gene Knockout and Overexpression on Ansamitocin P-3 Production

| Genetic Modification | Organism | Effect on AP-3 Production | Reference |

| asm25 inactivation | A. pretiosum ATCC 31565 | Over 2-fold increase in yield. | nih.govnih.gov |

| Overexpression of asmUdpg and asm13-17 in mutant strain M | A. pretiosum | 60% increase in production, reaching 582.7 mg/L. | nih.gov |

| Overexpression of asm13-17 | A. pretiosum (WT) | 1.94-fold enhancement. | nih.govdntb.gov.ua |

| Overexpression of asm10 in ansa30 deletion mutant | A. pretiosum subsp. pretiosum ATCC 31280 | 93% increase in AP-3, 5-fold increase with precursor feeding. | researchgate.netresearchgate.net |

CRISPR-Cas9 Guided Genome Editing in Producer Strains

The advent of CRISPR-Cas9 technology has revolutionized genome editing in various organisms, including the ansamitocin-producing actinomycete, Actinosynnema pretiosum. nih.govnih.govnih.gov This powerful tool allows for precise and efficient gene knockout and insertion, facilitating the rational design of microbial cell factories for improved production of N-Demethylansamitocin P 3 and its derivatives. nih.govmdpi.comwikipedia.org

One of the successful applications of CRISPR-Cas9 in this context is the inactivation of the asm25 gene. nih.govnih.govnih.gov The asm25 gene product, an N-glycosyltransferase, diverts the common precursor N-demethyl-AP-3 (PND-3) towards the synthesis of byproducts. nih.govnih.gov By using CRISPR-Cas9 to create a targeted gene knockout, researchers have successfully redirected the metabolic flux towards the desired product, ansamitocin P-3 (AP-3), achieving a significant increase in its yield. nih.govnih.govnih.gov

Beyond simple gene knockouts, CRISPR-Cas9 has been employed for more complex genetic manipulations. For example, a CRISPR-Cas9-mediated promoter knock-in strategy has been used to activate biosynthetic pathways. nih.gov By inserting strong bidirectional promoters upstream of key gene clusters, such as asm10-12 and asm13-17, the transcription of these genes was significantly upregulated. nih.gov This led to an enhanced supply of the methoxymalonyl-acyl carrier protein (MM-ACP), a crucial extender unit for the polyketide synthase (PKS), resulting in a 30% to 50% increase in AP-3 production. nih.gov

The CRISPR-Cas9 system typically consists of the Cas9 nuclease and a single guide RNA (sgRNA) that directs the nuclease to a specific DNA target. mdpi.comnih.govmdpi.com The resulting double-strand break is then repaired by the cell's natural repair mechanisms, often leading to insertions or deletions that disrupt the gene's function. nih.gov This precision allows for targeted modifications without the off-target effects sometimes associated with other genetic engineering techniques.

Table 2: Examples of CRISPR-Cas9 Applications in A. pretiosum

| CRISPR-Cas9 Application | Target Gene/Region | Outcome | Reference |

| Gene Inactivation | asm25 | Increased AP-3 yield by over 2-fold. | nih.govnih.gov |

| Bidirectional Promoter Knock-in | asm12-asm13 spacer | Increased transcription of asm13-17 and asm10-12, leading to a 30-50% increase in AP-3 yield. | nih.gov |

The use of CRISPR-Cas9 in A. pretiosum provides a robust platform for the rational metabolic engineering of ansamitocin biosynthesis. This technology not only facilitates the improvement of production titers but also opens up possibilities for generating novel analogs of N-Demethylansamitocin P 3 by targeting and modifying other genes within the biosynthetic cluster.

Medium Optimization and Fermentation Process Enhancements

Optimizing the fermentation medium and process parameters is a critical step in maximizing the production of N-Demethylansamitocin P 3 and its derivatives. mdpi.com These strategies aim to provide the optimal nutritional and environmental conditions for the producing organism, Actinosynnema pretiosum, to enhance both cell growth and secondary metabolite synthesis.

A statistical approach, response surface methodology (RSM), has been effectively employed to optimize the culture medium composition for an asm2 deletion mutant of A. pretiosum. jmb.or.kr This method allows for the systematic evaluation of multiple factors and their interactions to identify the ideal concentrations of medium components for enhanced ansamitocin P-3 (AP-3) production.

One of the key findings in fermentation process enhancement is the significant impact of precursor feeding. The addition of isobutanol to the fermentation broth has been shown to dramatically increase AP-3 yield. nih.govplos.org In a wild-type strain, the addition of 40 mM isobutanol resulted in the highest AP-3 production. plos.org Remarkably, in an asm25 knockout strain, the same concentration of isobutanol led to an almost 6-fold increase in AP-3 yield compared to the knockout strain without isobutanol, and a 9-fold increase compared to the wild-type strain with isobutanol. nih.govplos.orgplos.org This suggests a synergistic effect between the genetic modification and the precursor supplementation.

Furthermore, a rational fed-batch strategy in a bioreactor has been developed to further boost AP-3 titers. nih.govdntb.gov.ua By pulse feeding fructose (B13574) and isobutanol at specific time points during the fermentation of a genetically engineered strain (Oasm13-17:asmUdpg), the AP-3 production level reached 757.7 mg/L, a significant improvement over previously reported bioreactor fermentations. nih.govdntb.gov.ua

Metabolomics analysis has also provided valuable insights for fermentation optimization. It was discovered that the biosynthesis of UDP-glucose, a key precursor, is closely linked to the availability of fructose in the medium. nih.gov This finding supports the development of suitable fructose feeding strategies to further improve AP-3 production. nih.gov

Table 3: Effects of Medium and Fermentation Enhancements on AP-3 Production

| Enhancement Strategy | Strain | Key Findings | Resulting AP-3 Titer | Reference |

| Addition of 40 mM Isobutanol | A. pretiosum ATCC 31565 (WT) | Optimal concentration for increased AP-3 yield. | 2.92 ± 0.09 mg/L | plos.org |

| Addition of 40 mM Isobutanol | A. pretiosum ATCC 31565 (asm25 knockout) | Synergistic effect with gene knockout. | 27.43 ± 1.03 mg/L | nih.govplos.orgplos.org |

| Fed-batch with Fructose and Isobutanol | A. pretiosum (Oasm13-17:asmUdpg) | Pulse feeding enhanced production in a bioreactor. | 757.7 mg/L | nih.govdntb.gov.ua |

| Fructose Feeding Strategy | Genetically engineered A. pretiosum | Supported by metabolomics to improve UDP-glucose availability. | Further improvement of AP-3 titer. | nih.gov |

| Supplementation with L-methionine and L-valine | A. pretiosum (NXJ-24) | Relieved bottlenecks in N-methylation and 3-O-acylation. | 246 ± 6 mg/L | researchgate.net |

These studies demonstrate that a combination of medium optimization, precursor feeding, and advanced fermentation strategies, often coupled with genetic engineering, is essential for achieving high-titer production of N-Demethylansamitocin P 3 and its derivatives.

Synthetic and Semisynthetic Methodologies

Total Synthesis Approaches to N-Demethylansamitocin P 3

While a dedicated total synthesis for N-Demethylansamitocin P 3 is not extensively documented, the strategies employed for the parent compound, Ansamitocin P-3, and other maytansinoids are directly applicable. Any total synthesis would logically culminate in the penultimate intermediate, N-Demethylansamitocin P 3, before the final N-methylation step. The art of deconstructing such a complex target is known as retrosynthetic analysis.

The total synthesis of maytansinoid structures is a formidable task that requires a carefully planned retrosynthetic strategy. The general approach involves breaking the complex macrocycle into more manageable, synthesizable fragments. For the ansamitocin family, a convergent strategy is often favored, where different key fragments are synthesized independently before being joined together.

A logical retrosynthetic analysis of a molecule like N-Demethylansamitocin P 3 would identify several key disconnections:

Macrolactam Bond: The amide bond within the 19-membered ring is a common point for disconnection, leading to a linear amino acid precursor. The ring-closing reaction to form this macrolactam is a critical and often challenging step in the forward synthesis. researchgate.net

Aromatic Core and Ansa Chain: The bond connecting the aliphatic "ansa" chain to the aromatic nucleus (derived from 3-amino-5-hydroxybenzoic acid or AHBA) is another strategic disconnection. This allows for the separate synthesis of the complex polyketide chain and the aromatic starter unit. beilstein-institut.de

Ansa Chain Fragmentation: The long aliphatic chain itself, rich in stereocenters, is further broken down into smaller, stereochemically defined building blocks.

Table 1: Key Strategies in Ansamitocin-type Macrocycle Synthesis

| Synthetic Strategy | Description | Key Intermediates/Reactions | Reference |

| Macrolactamization | Formation of the 19-membered macrocyclic amide from a linear precursor. This is a crucial and often low-yielding ring-closing step. | Seco-amino acid precursor | researchgate.net |

| Convergent Assembly | Independent synthesis of the aromatic core and the aliphatic ansa chain, followed by their coupling. | Aromatic (AHBA-derived) unit, Ansa chain fragment | beilstein-institut.de |

| Ring-Closing Metathesis (RCM) | A powerful reaction using transition metal catalysts to form the large ring by joining two terminal alkenes within a linear precursor. | Diene-ene linear precursor | acs.orgnih.gov |

| Chemoenzymatic Synthesis | Combining chemical synthesis with biological transformations. A chemically synthesized precursor is fed to a microorganism that performs specific enzymatic steps. | Proansamitocin (B1237151) | acs.orgnih.gov |

The synthesis of N-Demethylansamitocin P 3 is fraught with stereochemical and regiochemical challenges due to its dense and complex architecture.

Regioselectivity: Controlling the site of chemical reactions on a molecule with multiple similar functional groups is a significant challenge. For instance, selective protection and deprotection of the various hydroxyl groups (at C9, C15, and C20) are necessary to ensure that subsequent reactions, such as esterification at C3, occur only at the desired position. academie-sciences.fr The formation of the C11-C12 epoxide must also be controlled to avoid undesired reactions at other double bonds in the molecule.

The construction of the macrocycle itself presents a unique challenge. Ring-closing reactions to form large rings like the 19-membered lactam are often difficult due to entropic factors and the potential for competing intermolecular polymerization. researchgate.netmskcc.org High-dilution conditions or template-driven methods are typically required to favor the desired intramolecular cyclization.

Strategic Disconnections and Key Synthetic Intermediates

Semisynthetic Modifications from Related Natural Products

Given the difficulties of total synthesis, semisynthetic approaches starting from abundant, structurally related natural products are highly attractive. N-Demethylansamitocin P 3 is itself a key intermediate in the biosynthesis of Ansamitocin P-3, making it an ideal target for production via biological methods. researchgate.netplos.org

The most direct route to N-Demethylansamitocin P 3 (also abbreviated as PND-3) is through the genetic manipulation of the Ansamitocin P-3 producing organism, Actinosynnema pretiosum. academie-sciences.fracademie-sciences.fr In the final steps of Ansamitocin P-3 biosynthesis, PND-3 is converted to the final product by an N-methyltransferase enzyme, encoded by the gene asm10. researchgate.netplos.org

By creating a mutant strain of A. pretiosum in which the asm10 gene is inactivated or deleted, the biosynthetic pathway is blocked at the final N-methylation step. academie-sciences.fracademie-sciences.fr This results in the accumulation of N-Demethylansamitocin P 3, which can then be isolated and purified from the fermentation broth. This method represents a highly specific and efficient chemoenzymatic pathway, as it uses the organism's own enzymatic machinery to produce the desired compound. academie-sciences.fr

Further genetic modifications can enhance the yield. For instance, inactivating the gene asm25, which encodes a glycosyltransferase that diverts PND-3 into a byproduct pathway, leads to even greater accumulation of N-Demethylansamitocin P 3. researchgate.netplos.orgplos.org

Table 2: Chemoenzymatic Production of N-Demethylansamitocin P 3

| Method | Organism/Enzyme | Description | Result | Reference |

| Gene Inactivation | Actinosynnema pretiosum (mutant strain) | The N-methyltransferase gene (asm10) is inactivated, halting the biosynthetic pathway. | Accumulation of N-Demethylansamitocin P 3 as the final product. | academie-sciences.fracademie-sciences.fr |

| Pathway Optimization | Actinosynnema pretiosum (mutant strain) | Inactivation of a competing pathway gene (asm25) that consumes the target molecule. | Increased accumulation of N-Demethylansamitocin P 3. | researchgate.netplos.org |

While N-Demethylansamitocin P 3 is typically produced by fermentation, the ansamitocin scaffold is a versatile platform for creating structural analogs through targeted chemical reactions. These semisynthetic approaches allow for the exploration of structure-activity relationships.

A primary strategy involves the chemical modification of the C3 ester side chain. The natural ester can be cleaved off using reducing agents like LiAlH(OMe)3 to yield the core maytansinol (B1676226) structure (Ansamitocin P-0). academie-sciences.fr This deacylated core can then be re-esterified with various carboxylic acids using coupling agents like DCC/ZnCl2 to generate a library of new analogs with diverse side chains. academie-sciences.fr This same principle could be applied to N-Demethylansamitocin P-0 to build N-demethylated analogs.

Another powerful technique combines mutasynthesis with chemical derivatization. In this approach, a halogenated precursor, such as 3-amino-4-bromobenzoic acid, is fed to an A. pretiosum mutant that cannot produce its own AHBA starter unit. rsc.org This results in the production of a brominated ansamitocin analog (e.g., Bromo-AP-3). This halogenated handle can then be used for a variety of palladium-catalyzed cross-coupling reactions, such as Stille or Sonogashira couplings, to introduce novel substituents (e.g., vinyl or alkynyl groups) onto the aromatic ring, creating analogs that are inaccessible through fermentation alone. beilstein-institut.dersc.org

Structure Activity Relationship Sar Investigations of N Demethylansamitocin P 3 and Analogs

Impact of N-Demethylation on Biological Activity and Specificity

When compared to its methylated counterpart, Ansamitocin P-3, N-Demethylansamitocin P 3 demonstrates a comparable level of potent biological activity. Studies on maytansinoid analogs have established that the N-methyl group is not a critical requirement for cytotoxicity. academie-sciences.frresearchgate.net Ansamitocin P-3 is known to be a highly potent inhibitor of cell proliferation, with activity observed at picomolar concentrations against various human cancer cell lines. plos.orgresearchgate.netnih.gov For instance, Ansamitocin P-3 has a reported half-maximal inhibitory concentration (IC50) of 20 ± 3 pM in MCF-7 breast cancer cells. plos.orgresearchgate.net While direct side-by-side IC50 data is limited, the available SAR studies indicate that N-Demethylansamitocin P 3 would exhibit a similarly high potency. academie-sciences.frresearchgate.net The high cytotoxicity of both molecules underscores that the core macrocyclic structure and other peripheral substituents are the primary drivers of their biological function.

Table 1: In Vitro Cytotoxicity of Ansamitocin P-3 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (pM) | Reference |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 20 ± 3 | plos.orgresearchgate.net |

| HeLa | Cervical Adenocarcinoma | 50 ± 0.6 | plos.orgresearchgate.net |

| EMT-6/AR1 | Murine Mammary Carcinoma | 140 ± 17 | plos.orgresearchgate.net |

| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 | plos.orgresearchgate.net |

| U937 | Histiocytic Lymphoma | 180 | medchemexpress.com |

Role of Peripheral Substituents in Modulating Interactions

While N-demethylation has a minimal effect, other peripheral substituents on the ansamitocin scaffold play a critical role in modulating biological activity. SAR studies have identified several key structural features:

C3 Ester Side Chain: The ester moiety at the C3 position is considered one of the most crucial elements for high cytotoxicity. academie-sciences.frd-nb.info Analogs like maytansinol (B1676226), which lack this ester group, show a dramatic reduction in activity, being about 10,000 times less cytotoxic than their esterified counterparts. academie-sciences.fr The nature of the acyl group in the ester also modulates the potency. academie-sciences.fr

C9 Carbinolamide: The carbinolamide group at C9 is also considered important for activity. It has been proposed that this functional group may act as an alkylating agent involved in the antitumor mechanism. researchgate.net Modifying the C9 alcohol through etherification leads to a significant decrease in antitumor activity. researchgate.net

C4-C5 Epoxide: Surprisingly, the epoxide ring between C4 and C5 is not deemed essential for antitumor activity, although its presence can modulate potency. academie-sciences.frresearchgate.net

C20 O-Methyl Group: Similar to the N-methyl group, the O-methyl group at the C20 position does not seem to be a strict requirement for biological activity. academie-sciences.frresearchgate.net In fact, some studies have reported that 20-O-demethylansamitocin P-3 is more active against certain leukemia cell lines in vivo than Ansamitocin P-3. researchgate.net

These findings highlight that the potent cytotoxicity of N-Demethylansamitocin P 3 and its analogs is a result of a complex interplay between multiple structural features, with the C3 ester being of paramount importance.

Conformational Dynamics and Their Influence on Molecular Recognition

The three-dimensional conformation of ansamitocin derivatives is fundamental to their ability to bind to their biological target, β-tubulin. The binding of Ansamitocin P-3 to tubulin is known to induce conformational changes in the protein, which in turn inhibits its polymerization into functional microtubules. plos.orgnih.govmedchemexpress.com This interaction is highly specific, with maytansinoids binding to a site that partially overlaps with the binding site of vinblastine (B1199706). plos.orgnih.gov

While direct experimental studies on the conformational dynamics of the N-Demethylansamitocin P 3 molecule itself are not widely available, computational methods such as molecular dynamics (MD) simulations and docking analyses have been employed to understand the binding interactions of ansamitocins. acs.orgnih.gov These simulations help to model the dynamic process of how the ligand fits into the binding pocket of the protein. Docking studies suggest that the binding of Ansamitocin P-3 to tubulin is stabilized by a network of hydrogen bonds and potentially weak halogen-oxygen interactions. plos.orgnih.gov Molecular dynamics simulations have been used to analyze the stability of the ligand-protein complex and identify key amino acid residues within the binding site that interact with the drug. acs.orgnih.gov Although these studies primarily focus on the methylated analog, the structural similarity implies that N-Demethylansamitocin P 3 would engage in a similar set of interactions, and its own conformational flexibility would be crucial for achieving the optimal orientation within the tubulin binding site for effective molecular recognition and inhibition.

Mechanistic Elucidation of Biological Interactions at the Cellular and Molecular Level

Target Identification and Binding Studies in Model Systems

The primary molecular target of ansamitocins like Ansamitocin P-3 in eukaryotic cells is β-tubulin. nih.govnih.gov This interaction is foundational to its biological activity. In prokaryotic systems, a key target has also been identified. Research on the AP-3 producing strain, Actinosynnema pretiosum, revealed that the compound can also bind to the cell division protein FtsZ, which is considered a bacterial analog of eukaryotic β-tubulin. nih.govmdpi.comsciprofiles.com

Computational studies have been instrumental in visualizing the interaction between Ansamitocin P-3 and its targets at the atomic level.

Interaction with Tubulin: Molecular docking analyses suggest that Ansamitocin P-3 binds to a site on β-tubulin that partially overlaps with the well-known vinblastine (B1199706) binding site. nih.govnih.govplos.orgmedchemexpress.com The modeling indicates that the binding of Ansamitocin P-3 to tubulin is stabilized by the formation of hydrogen bonds. plos.orgmedchemexpress.com Furthermore, weak interactions, such as halogen-oxygen interactions, may also play a role in stabilizing the ligand-target complex. plos.orgmedchemexpress.com Docking studies have proposed that Ansamitocin P-3 may occupy two distinct positions within this binding pocket. nih.govplos.orgmedchemexpress.com

Interaction with FtsZ: In bacterial systems, docking analysis has revealed that Ansamitocin P-3 is trapped within a less hydrophilic groove located near the GTPase pocket of the FtsZ protein. nih.govsciprofiles.comresearchgate.net The stability of this interaction is attributed to both hydrogen bonding and hydrophobic interactions with key amino acid residues in the pocket. nih.govsciprofiles.comresearchgate.net

Biochemical assays have confirmed the interactions predicted by computational models and have quantified the binding affinities.

Tubulin-Ansamitocin P-3 Complex: The binding of Ansamitocin P-3 to purified tubulin has been demonstrated to induce conformational changes in the protein. nih.govplos.orgmedchemexpress.commedchemexpress.com The strength of this interaction has been quantified, with studies consistently reporting a dissociation constant (Kd) of approximately 1.3 ± 0.7 µM. nih.govnih.govplos.orgmedchemexpress.commedchemexpress.comcaymanchem.com

FtsZ-Ansamitocin P-3 Complex: The interaction between Ansamitocin P-3 and the FtsZ protein from A. pretiosum was validated using Surface Plasmon Resonance (SPR) biosensor analysis. nih.govresearchgate.net This technique demonstrated a stable binding between the two molecules when AP-3 solutions were passed over immobilized FtsZ protein. nih.gov

Table 1: Binding Affinity of Ansamitocin P-3 to Target Proteins

| Ligand | Target Protein | Binding Affinity (Kd) | Source |

|---|---|---|---|

| Ansamitocin P-3 | Tubulin (Eukaryotic) | 1.3 ± 0.7 µM | nih.govnih.govmedchemexpress.comcaymanchem.com |

| Ansamitocin P-3 | FtsZ (Prokaryotic) | Confirmed by SPR | nih.govresearchgate.net |

Molecular Docking and Computational Modeling of Ligand-Target Interactions

Intracellular Signaling Pathway Modulation

The binding of ansamitocins to their cellular targets triggers a cascade of events that profoundly impacts intracellular signaling pathways, primarily those governing cell structure and division.

Ansamitocin P-3 is a potent inhibitor of microtubule function. medchemexpress.comscbt.com It exerts its effects by directly interfering with tubulin polymerization dynamics, a mechanism shared by related ansamitocins and maytansinoids. plos.orgnih.govnih.gov

Inhibition of Polymerization: Ansamitocin P-3 effectively inhibits the assembly of tubulin into microtubules. nih.gov The concentration required to inhibit the polymerization of bovine brain tubulin by 50% (IC₅₀) is approximately 3.4 µM. nih.govselleckchem.comtargetmol.comtargetmol.com

Induction of Depolymerization: In addition to preventing new microtubule formation, Ansamitocin P-3 actively depolymerizes microtubules that have already been formed. nih.govcaymanchem.comnih.gov This disruption occurs in both interphase and mitotic microtubules within cells. nih.govplos.orgmedchemexpress.com The concentration causing 50% depolymerization of pre-formed microtubules is around 3.8 µM. nih.govselleckchem.com These actions lead to a significant disruption of the cellular microtubule network. nih.gov

Table 2: Effect of Ansamitocin P-3 on Tubulin Polymerization

| Activity | Effective Concentration (IC50) | Source |

|---|---|---|

| Inhibition of Polymerization | ~3.4 µM | nih.govselleckchem.com |

| Depolymerization of Polymerized Tubulin | ~3.8 µM | nih.govselleckchem.com |

The disruption of microtubule dynamics by Ansamitocin P-3 has profound consequences for cell cycle progression, leading to mitotic arrest and the activation of key cell cycle checkpoints.

Cell Cycle Arrest: Treatment of cancer cells with Ansamitocin P-3 leads to a halt in the cell cycle, specifically during the G2/M phase. plos.orgmedchemexpress.comfigshare.com For example, in MCF-7 cells, treatment with 100 pM of Ansamitocin P-3 resulted in approximately 70% of the cells accumulating in the G2/M phase, compared to 26% in untreated control cells. medchemexpress.com

Checkpoint Activation: The perturbation of mitotic spindles and chromosome segregation triggers the spindle assembly checkpoint. nih.govresearchgate.net Studies have shown that Ansamitocin P-3 treatment leads to the activation of the checkpoint surveillance proteins Mad2 and BubR1. nih.govplos.orgmedchemexpress.comcaymanchem.comresearchgate.net The activation of these proteins prevents the cell from proceeding into anaphase, effectively blocking it in mitosis. nih.govplos.orgmedchemexpress.com This prolonged mitotic arrest ultimately leads to the induction of apoptosis, in some cases through a p53-mediated pathway. nih.govplos.orgmedchemexpress.comresearchgate.net

Table 3: Cell Cycle Effects of Ansamitocin P-3 on Cancer Cell Lines

| Cell Line | Effect | Key Proteins Activated | Source |

|---|---|---|---|

| MCF-7 | G2/M Phase Arrest | Mad2, BubR1, p53, p21 | nih.govplos.orgmedchemexpress.com |

| HeLa | Inhibition of Proliferation | Not specified | nih.govplos.orgmedchemexpress.com |

| EMT-6/AR1 | Inhibition of Proliferation | Not specified | nih.govplos.orgmedchemexpress.com |

| MDA-MB-231 | Inhibition of Proliferation | Not specified | nih.govplos.orgmedchemexpress.com |

In addition to its well-documented effects in eukaryotes, Ansamitocin P-3 also interacts with the prokaryotic tubulin homolog, FtsZ. nih.gov This interaction was investigated to understand the toxicity of AP-3 to its own producing strain, Actinosynnema pretiosum. nih.govmdpi.com

Target Identification: Structural comparisons between eukaryotic β-tubulin and prokaryotic proteins suggested FtsZ as a potential target for Ansamitocin P-3. nih.gov

Binding Confirmation: This hypothesis was confirmed through SPR biosensor analysis, which showed a direct and stable binding between Ansamitocin P-3 and purified FtsZ protein. nih.govresearchgate.net

Functional Consequences: The binding of AP-3 to FtsZ is believed to inhibit its function in bacterial cell division. nih.gov This was supported by the finding that overexpressing the gene for FtsZ in A. pretiosum led to significantly improved resistance to the cytotoxic effects of exogenously added Ansamitocin P-3. nih.govsciprofiles.com

Mechanistic Studies of Antimicrobial (e.g., Antifungal) Activity

Cellular Targets and Pathways in Microbial Systems

The antimicrobial activity of ansamitocins is primarily attributed to their interference with cytoskeletal proteins essential for cell division and structural integrity. researchgate.netresearchgate.net Unlike many conventional antibiotics that target cell wall synthesis or protein translation machinery, ansamitocins employ a mechanism that mirrors their anticancer action. nih.govneb.com

In bacteria, the cellular target for the related compound Ansamitocin P-3 has been identified as the FtsZ protein. researchgate.netresearchgate.net FtsZ is a crucial cell division protein in bacteria and is considered the prokaryotic analogue of eukaryotic β-tubulin. researchgate.net By binding to FtsZ, Ansamitocin P-3 inhibits its polymerization, which is a critical step in the formation of the Z-ring at the site of cell division. This disruption ultimately suppresses the growth of the producing bacterial strain, Actinosynnema pretiosum, at high concentrations. researchgate.net This interaction highlights a specific pathway—bacterial cell division—that is inhibited by this class of compounds.

In the domain of fungi and protozoans, the target is more direct: tubulin itself. ebi.ac.uk Studies on the protozoan parasite Leishmania donovani demonstrated that Ansamitocin P-3 inhibits the growth of promastigotes at micromolar concentrations by affecting the assembly of purified leishmanial tubulin. ebi.ac.uk This interference leads to the inhibition of mitotic partitioning of nuclear DNA and cytokinesis. ebi.ac.uk Research has also noted differential binding selectivity of Ansamitocin P-3 to fungal tubulins compared to mammalian brain tubulins, suggesting a basis for selective toxicity. ebi.ac.uk While ansamitocins exhibit activity against fungi such as Aspergillus niger and Penicillium chrysogenum, the detailed molecular interactions within these organisms are part of ongoing research. researchgate.net

Table 1: Cellular Targets of Ansamitocins in Microbial Systems

| Microbial System | Cellular Target | Affected Pathway | Result |

| Bacteria (Actinosynnema pretiosum) | FtsZ Protein (Tubulin Analogue) | Cell Division (Z-ring formation) | Growth Suppression researchgate.netresearchgate.net |

| Protozoa (Leishmania donovani) | Tubulin | Microtubule Assembly, Mitosis | Growth Inhibition ebi.ac.uk |

| Fungi | Tubulin | Microtubule Dynamics | Antifungal Activity ebi.ac.ukresearchgate.net |

Biotransformation and Metabolic Fate in Research Models

The metabolic pathways of N-Demethylansamitocin P 3 are central to its role as a key intermediate in the biosynthesis of other ansamitocin derivatives. Understanding its conversion in both microbial and mammalian systems provides insight into the production of bioactive compounds and their potential metabolic fate.

Enzymatic Bioconversions by Microbial Systems

Within the producing microorganism, Actinosynnema pretiosum, N-Demethylansamitocin P-3 (PND-3) serves as a critical branch-point intermediate in the ansamitocin biosynthetic pathway. researchgate.net It is the direct substrate for two distinct enzymatic conversions, leading to different final products. This biotransformation is a classic example of how microorganisms modify complex natural products to generate structural diversity. mdpi.commedcraveonline.com

The two primary enzymatic reactions involving PND-3 are:

N-methylation: The enzyme Asm10, an N-methyltransferase, catalyzes the transfer of a methyl group to the nitrogen atom of the alaninate (B8444949) side chain of PND-3. This reaction yields Ansamitocin P-3 (AP-3), one of the most potent compounds in the ansamitocin family. researchgate.net

N-glycosylation: The enzyme Asm25, an N-glycosyltransferase, catalyzes the attachment of a sugar moiety to the same nitrogen atom. researchgate.net Using UDP-glucose as the sugar donor, Asm25 converts PND-3 into Ansamitocinoside P-3 (AGP-3). This represents a competitive pathway to AP-3 synthesis. Studies have shown that inactivating the asm25 gene diverts more PND-3 substrate towards methylation, resulting in an increased yield of AP-3. researchgate.net

The enzyme Asm25 can also utilize other N-demethylansamitocins, such as PND-2 and PND-4, as substrates for glycosylation. researchgate.net

Table 2: Enzymatic Bioconversion of N-Demethylansamitocin P 3 in Actinosynnema pretiosum

| Substrate | Enzyme | Type of Reaction | Co-substrate/Donor | Product |

| N-Demethylansamitocin P-3 | Asm10 | N-methylation | S-adenosyl methionine (presumed) | Ansamitocin P-3 researchgate.net |

| N-Demethylansamitocin P-3 | Asm25 | N-glycosylation | UDP-glucose | Ansamitocinoside P-3 researchgate.net |

In Vitro Metabolism Studies in Microsomal Systems

In vitro metabolism studies using liver microsomes are a standard method to predict the metabolic fate of a compound in humans and to assess potential species differences. dls.comresearchgate.net While direct studies on N-Demethylansamitocin P 3 are limited, research on its close analogue, Ansamitocin P-3, provides significant insights. ebi.ac.uk Liver microsomes are vesicles derived from the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) oxidases. scispace.com

A comparative study revealed a significant difference in the rate of metabolism of Ansamitocin P-3 between rat and human liver microsomes. Under identical experimental conditions, approximately 70% of the initial Ansamitocin P-3 was converted to its metabolites by human liver microsomes, whereas only about 20% was metabolized by rat liver microsomes. ebi.ac.uk This suggests that the enzymatic systems in human liver microsomes are considerably more active towards this class of compounds.

Furthermore, studies on the related maytansinoid, maytansine (B1676224), show that the major metabolic pathway in human liver microsomes is N-demethylation of the ester moiety's methylamide. ebi.ac.uk This finding is particularly relevant, as it describes the formation of a compound structurally analogous to N-Demethylansamitocin P 3. The N-demethylation of other drugs, such as methadone, has been shown to be predominantly mediated by the CYP3A4 isoform in human liver microsomes, with potential minor contributions from CYP2C9 and CYP2C19. nih.gov This suggests that similar CYP isoforms could be responsible for the metabolism of ansamitocins.

Table 3: Summary of In Vitro Microsomal Metabolism Findings for Ansamitocins

| System | Compound | Key Finding | Implication for N-Demethylansamitocin P 3 |

| Human Liver Microsomes | Ansamitocin P-3 | ~70% of the compound metabolized under experimental conditions. ebi.ac.uk | High potential for hepatic metabolism in humans. |

| Rat Liver Microsomes | Ansamitocin P-3 | ~20% of the compound metabolized under identical conditions. ebi.ac.uk | Significant species-specific differences in metabolic rate. |

| Human Liver Microsomes | Maytansine | Major metabolic pathway is N-demethylation. ebi.ac.uk | N-Demethylansamitocin P 3 could be a major metabolite of other N-methylated ansamitocins. |

Advanced Analytical and Characterization Methodologies for Research

Spectroscopic Analysis for Structural Elucidation (beyond basic identification)

Spectroscopic techniques are fundamental in determining the complex structure of N-Demethylansamitocin P 3, moving beyond simple identification to reveal detailed atomic-level information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure and connectivity of molecules in solution. libretexts.orgnih.gov For N-Demethylansamitocin P 3, NMR provides critical data on the relative arrangement of atoms and the molecule's dynamic behavior.

Detailed 1H and 13C NMR experiments establish the carbon-hydrogen framework, while 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to determine proton-proton and proton-carbon connectivities, respectively. These experiments confirm the bonding sequence within the ansa-macrocyclic lactam structure.

Furthermore, advanced NMR methods such as NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximities between protons, which is essential for determining the molecule's preferred conformation in solution. mdpi.com The analysis of NMR signal line shapes and their changes with temperature can provide insights into conformational dynamics, such as hindered rotation around specific bonds. copernicus.orgresearchgate.net While specific conformational analysis studies exclusively for N-Demethylansamitocin P 3 are not extensively detailed in the literature, the principles derived from NMR studies of similar complex natural products are directly applicable. nih.govnih.gov

Table 1: Key NMR Techniques for N-Demethylansamitocin P 3 Analysis

| NMR Experiment | Information Gained | Relevance to N-Demethylansamitocin P 3 |

| 1H NMR | Provides information on the chemical environment of hydrogen atoms. | Identifies the number and type of protons, and their immediate electronic environment. |

| 13C NMR | Provides information on the carbon skeleton of the molecule. | Determines the number of unique carbon atoms and their hybridization state. |

| COSY | Identifies protons that are coupled to each other (typically through 2-3 bonds). | Establishes the connectivity of adjacent protons, helping to trace out spin systems within the molecule. |

| HSQC/HMQC | Correlates protons with the carbons they are directly attached to. | Links the proton and carbon skeletons, confirming C-H bond connections. |

| HMBC | Correlates protons and carbons that are coupled over longer ranges (typically 2-4 bonds). | Establishes long-range connectivity, crucial for piecing together the entire molecular structure. |

| NOESY/ROESY | Identifies protons that are close in space, irrespective of bonding. | Provides data on the 3D folding (conformation) of the macrocyclic ring and substituent orientations. mdpi.com |

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule. In the context of N-Demethylansamitocin P 3, high-resolution mass spectrometry (HRMS) provides precise mass measurements, allowing for the confirmation of its molecular formula.

Tandem mass spectrometry (MS/MS) is employed for detailed structural analysis through controlled fragmentation of the parent ion. dtic.mil The resulting fragmentation pattern is a unique signature of the molecule, providing clues about its substructures. libretexts.orggatech.edu By analyzing the mass-to-charge ratio (m/z) of the fragment ions, researchers can deduce the structure of different parts of the molecule, such as the loss of side chains or cleavages within the macrocyclic ring. nih.gov This fragmentation analysis is critical for distinguishing N-Demethylansamitocin P 3 from other ansamitocin derivatives in a complex mixture.

MS is also a cornerstone of metabolite profiling, used to track the presence and abundance of N-Demethylansamitocin P 3 in fermentation cultures of Actinosynnema pretiosum. nih.govau.dk This allows researchers to understand how different genetic or environmental conditions affect its production and conversion into other metabolites like Ansamitocin P-3 or Ansamitocinoside P-3. researchgate.netresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Insights

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is essential for isolating and quantifying N-Demethylansamitocin P 3 from the complex matrices in which it is typically found, such as fermentation broths. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation, quantification, and purification of ansamitocins, including N-Demethylansamitocin P 3. wjpmr.comasianjpr.com Developing a robust HPLC method is a critical step in its analysis. researchgate.netlcms.cz

Method development involves optimizing several parameters to achieve good resolution, peak shape, and a reasonable run time. ijpsi.org Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. ejgm.co.uk The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid to improve peak shape. researchgate.net A gradient elution, where the mobile phase composition is changed over time, is generally required to effectively separate the various ansamitocin derivatives with differing polarities. au.dk Detection is most commonly performed using a UV detector, as the ansamycin (B12435341) chromophore absorbs strongly in the UV region. asianjpr.com For quantitative analysis, a calibration curve is generated using a purified standard of N-Demethylansamitocin P 3. ejgm.co.uknih.gov

Table 2: Typical Parameters for HPLC Method Development for N-Demethylansamitocin P 3

| Parameter | Typical Selection/Conditions | Purpose |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | Elutes compounds from the column; acid improves peak shape and ionization for MS. researchgate.net |

| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities. au.dk |

| Flow Rate | 0.5 - 1.5 mL/min | Influences run time, resolution, and backpressure. |

| Detector | UV-Vis (e.g., at 254 nm) or Photodiode Array (PDA) | Detects and quantifies the analyte; PDA provides spectral data for peak purity. asianjpr.com |

| Column Temp. | 25 - 40 °C | Affects viscosity and retention times, can improve peak shape. |

Combining liquid chromatography with mass spectrometry (LC-MS) creates a powerful analytical tool that leverages the separation capabilities of HPLC with the sensitive and specific detection of MS. measurlabs.com This technique is ideal for analyzing N-Demethylansamitocin P 3 in highly complex biological samples. au.dkresearchgate.netnih.gov

In an LC-MS system, the compounds eluting from the HPLC column are directly introduced into the ion source of the mass spectrometer. This allows for the mass of each separated compound to be determined, providing a much higher degree of certainty in identification than UV detection alone. LC-MS can easily distinguish between N-Demethylansamitocin P 3 and its methylated counterpart, Ansamitocin P-3, based on their mass difference. The use of tandem mass spectrometry (LC-MS/MS) further enhances specificity, making it possible to quantify low-level metabolites even in the presence of co-eluting interferences. lcms.czresearchgate.netchromatographyonline.com This capability is vital for metabolomic studies aimed at understanding and optimizing the ansamitocin biosynthetic pathway. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development

Omics Technologies in Biosynthesis and Production Research

"Omics" technologies provide a global view of the biological processes involved in the production of N-Demethylansamitocin P 3. humanspecificresearch.org These approaches are instrumental in identifying bottlenecks in the biosynthetic pathway and designing strategies for yield improvement. researchgate.netmdpi.com

Genomics: The sequencing of the Actinosynnema pretiosum genome has been fundamental to identifying the Ansamitocin (asm) biosynthetic gene cluster. This cluster contains all the genes responsible for producing the polyketide backbone and performing the subsequent tailoring reactions, including the N-demethylated intermediate.

Transcriptomics: This technology analyzes the expression levels of all genes under specific conditions. By comparing the transcriptomes of wild-type and engineered strains, researchers can identify which genes are upregulated or downregulated. For instance, transcriptomics can reveal the expression levels of asm10 (the N-methyltransferase that converts N-Demethylansamitocin P 3 to AP-3) and asm25 (an N-glycosyltransferase that diverts the precursor to a byproduct). nih.govresearchgate.net This information is key to metabolic engineering efforts.

Proteomics: Proteomics involves the large-scale study of proteins. nih.gov It can be used to identify and quantify the enzymes directly involved in the biosynthesis of N-Demethylansamitocin P 3 and its subsequent conversion, confirming that the genes identified via genomics are indeed translated into functional proteins.

Metabolomics: This is the comprehensive analysis of all metabolites in a biological sample. researchgate.net Using techniques like LC-MS, metabolomics allows for the simultaneous measurement of N-Demethylansamitocin P 3, its precursors, and its downstream products. nih.gov This provides a direct snapshot of the metabolic flux and helps pinpoint specific enzymatic steps that are rate-limiting. For example, the accumulation of N-Demethylansamitocin P 3 in certain mutant strains directly indicates that the subsequent N-methylation step is a bottleneck. researchgate.net

By integrating these omics technologies, a holistic understanding of the biosynthesis of N-Demethylansamitocin P 3 can be achieved, paving the way for targeted genetic engineering strategies to enhance the production of the desired end-product, Ansamitocin P-3. researchgate.netnih.gov

Transcriptomics for Gene Expression Analysis

Transcriptomics, the study of the complete set of RNA transcripts in a cell, offers powerful insights into the regulation of biosynthetic pathways. For N-Demethylansamitocin P 3, this methodology is crucial for understanding its role as a key intermediate in the biosynthesis of Ansamitocin P-3 (AP-3) in the bacterium Actinosynnema pretiosum. plos.orgnih.gov

Gene expression analysis has been instrumental in identifying and characterizing the genes within the ansamitocin biosynthetic cluster (asm). pnas.orgnih.gov N-Demethylansamitocin P 3 sits (B43327) at a critical metabolic fork, where it can be converted into two different products by the action of specific enzymes, whose expression levels dictate the final metabolic outcome. plos.orgresearchgate.net

N-methylation to Ansamitocin P-3: The gene asm10 encodes a S-adenosyl-L-methionine (SAM)-dependent methyltransferase, Asm10. researchgate.netnih.gov This enzyme is responsible for the N-methylation of N-Demethylansamitocin P 3 to produce the final, highly active antitumor agent, Ansamitocin P-3. nih.gov Transcriptional analysis and gene inactivation studies have confirmed that asm10 is essential for this conversion. nih.gov

N-glycosylation to Ansamitocinosides: The gene asm25 encodes an N-glycosyltransferase that catalyzes the N-glycosylation of N-Demethylansamitocin P 3, leading to the formation of byproducts such as Ansamitocinoside P-3 (AGP-3). researchgate.netresearchgate.net This represents a competing pathway that diverts the precursor away from AP-3 synthesis. plos.orgnih.gov

Transcriptional studies, often employing techniques like real-time PCR (RT-PCR) and RNA-Seq, allow researchers to quantify the expression levels of asm10 and asm25. nih.govresearchgate.netnih.gov For instance, research has shown that inactivating the asm25 gene through CRISPR-Cas9 gene editing leads to a significant increase in the yield of AP-3, as more N-Demethylansamitocin P 3 is available for the Asm10-catalyzed methylation. plos.orgnih.gov This demonstrates a direct correlation between the transcriptional activity of pathway genes and the metabolic flux.

| Gene | Encoded Protein | Function | Substrate | Product | Reference |

|---|---|---|---|---|---|

| asm10 | Asm10 (N-methyltransferase) | Catalyzes the N-methylation of the amide bond. | N-Demethylansamitocin P 3 | Ansamitocin P-3 | plos.orgresearchgate.netnih.gov |

| asm25 | Asm25 (N-glycosyltransferase) | Catalyzes the N-glycosylation of the amide bond, a competing reaction. | N-Demethylansamitocin P 3 | Ansamitocinoside P-3 | nih.govresearchgate.netresearchgate.net |

Metabolomics for Pathway Interrogation

Metabolomics involves the comprehensive analysis of all small-molecule metabolites within a biological system. This approach is exceptionally suited for interrogating biosynthetic pathways by providing a direct snapshot of the biochemical activity. nih.govnih.gov In the context of N-Demethylansamitocin P 3, metabolomics is used to quantify the pool sizes of precursors, intermediates, and final products, thereby identifying metabolic bottlenecks and understanding pathway dynamics. researchgate.net

N-Demethylansamitocin P 3 is a direct precursor to Ansamitocin P-3 (AP-3), and its accumulation can indicate a rate-limiting step in the biosynthetic pathway. researchgate.net Studies combining genetic engineering with metabolomic analysis have shown that in strains where the N-glycosyltransferase gene (asm25) is inactivated, the production of AP-3 increases, but there is also a notable accumulation of N-Demethylansamitocin P 3. researchgate.net This finding suggests that the subsequent N-methylation step, catalyzed by Asm10, becomes the new bottleneck.

Metabolomic studies have also been applied to understand how environmental factors modulate the ansamitocin pathway. researchgate.net For example, analysis of Actinosynnema pretiosum grown in media with low organic nitrogen revealed significant changes in central carbon metabolism and amino acid pathways. These metabolic shifts were found to be advantageous for the supply of precursors required for ansamitocin biosynthesis, such as 3-amino-5-hydroxybenzoic acid (AHBA), malonyl-CoA, and methylmalonyl-CoA. researchgate.netresearchgate.net By tracking these changes at the metabolite level, researchers can gain a systematic view of how the entire metabolic network is modulated to support the synthesis of N-Demethylansamitocin P 3 and its derivatives. researchgate.net

| Metabolite | Role in Pathway | Analytical Significance | Reference |

|---|---|---|---|

| 3-amino-5-hydroxybenzoic acid (AHBA) | Starter unit for polyketide synthesis | Quantification helps assess precursor supply. | nih.govresearchgate.net |

| Proansamitocin (B1237151) | Cyclized polyketide precursor | An early intermediate before post-PKS modifications. | pnas.orgresearchgate.net |

| N-Demethylansamitocin P 3 (PND-3) | Direct precursor to AP-3 | Accumulation indicates a bottleneck at the N-methylation step. | plos.orgresearchgate.net |

| Ansamitocin P-3 (AP-3) | Final methylated product | The target compound for yield improvement studies. | researchgate.netnih.gov |

| Ansamitocinoside P-3 (AGP-3) | Glycosylated byproduct | Formation represents a competitive pathway, reducing AP-3 yield. | plos.orgresearchgate.net |

Proteomics and Chemoproteomics for Target Identification

Proteomics is the large-scale study of proteins, their structures, and their functions. nih.gov When applied to drug discovery, a sub-discipline known as chemoproteomics uses chemical probes derived from bioactive small molecules to identify their protein binding partners and elucidate their mechanism of action. nih.govmdpi.com

The primary molecular target for the maytansinoid class of compounds, including Ansamitocin P-3, is well-established as tubulin. researchgate.netnih.gov These compounds bind to tubulin monomers and inhibit their polymerization into functional microtubules. nih.govacademie-sciences.fr This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis. researchgate.netresearchgate.net Given its structural similarity, N-Demethylansamitocin P 3 is presumed to share this mechanism of action, as the N-methyl group is generally not considered essential for antitubulin activity. researchgate.net

Chemoproteomics provides a powerful, unbiased approach to confirm this primary target and to discover potential off-target interactions. nih.govresearchgate.net A common strategy is compound-centric chemical proteomics, which involves several key steps:

Probe Synthesis: A chemical probe is created by modifying N-Demethylansamitocin P 3 with a reporter tag (e.g., biotin) and a photoreactive group. The linker used to attach these moieties is designed to minimize interference with the compound's natural binding activity.

Target Capture: The probe is introduced to cell lysates or live cells. Upon photoactivation, the probe covalently cross-links to any interacting proteins.

Enrichment and Identification: The biotin-tagged protein complexes are captured using affinity chromatography (e.g., with streptavidin beads). After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry. mdpi.com